5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine

tautomerism computational chemistry heterocyclic stability

5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is a bicyclic heterocycle composed of a pyrrole ring fused to a pyridazine core, bearing methyl substituents at the 5- and 7-positions. With a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g·mol⁻¹, this compound belongs to the pyrrolo[3,4-d]pyridazine class, which has been investigated for voltage-gated calcium channel α₂δ subunit binding, kinase inhibition, and antimicrobial activity.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 59718-12-6
Cat. No. B12932212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine
CAS59718-12-6
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C2C=NN=CC2=C(N1)C
InChIInChI=1S/C8H9N3/c1-5-7-3-9-10-4-8(7)6(2)11-5/h3-4,11H,1-2H3
InChIKeyVXMULGTZFMKMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine (CAS 59718-12-6): Structural and Physicochemical Profile for Procurement Evaluation


5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is a bicyclic heterocycle composed of a pyrrole ring fused to a pyridazine core, bearing methyl substituents at the 5- and 7-positions [1]. With a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g·mol⁻¹, this compound belongs to the pyrrolo[3,4-d]pyridazine class, which has been investigated for voltage-gated calcium channel α₂δ subunit binding, kinase inhibition, and antimicrobial activity [2]. Its well-defined tautomeric behavior—favoring the 6H form over the 2H form—has been established through semi-empirical quantum chemical calculations validated by experimental data [1].

Why 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine Cannot Be Substituted by Other Pyrrolopyridazine Analogs Without Verification


Pyrrolo[3,4-d]pyridazines bearing different methylation patterns or oxidation states exhibit distinct tautomeric equilibria, protonation sites, and lipophilicity profiles that directly affect their reactivity in downstream N-alkylation and cycloaddition chemistries [1][2]. Substituting the 5,7-dimethyl substitution pattern with a 5,6,7-trimethyl or a 6-methyl-4,6-dihydro analog alters both the steric environment and the electronic distribution at the pyridazine nitrogen atoms, potentially compromising regioselectivity in quaternization reactions or altering solubility characteristics critical for biological screening . The quantitative comparisons below demonstrate that even seemingly minor changes in substitution produce measurable differences in key physicochemical parameters.

Quantitative Differentiation of 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine from Closest Structural Analogs


Tautomeric Ground-State Stability: 6H Form Is Favored Over All Other Tautomers in Gas and Aqueous Phases

Semi-empirical AM1 and PM3 calculations predict that the 6H tautomer (form 5) is the most stable among the five possible tautomeric forms (1–4 and 5) of 5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine in both gas and aqueous phases [1]. This contrasts with the 2H tautomer, which is energetically less favorable. The computational predictions are corroborated by experimental data, confirming that the 6H form is the dominant species under ambient conditions [1].

tautomerism computational chemistry heterocyclic stability

Lipophilicity Advantage: 5,7-Dimethyl Derivative Shows 1.87 Log Unit Higher LogP Than the 6-Methyl-4,6-dihydro Analog

The calculated octanol-water partition coefficient (LogP) of 5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine is 1.57, compared to -0.30 for 6-methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine . This 1.87 log unit increase corresponds to an approximately 74-fold higher theoretical partitioning into organic phase, indicating substantially greater membrane permeability potential. The 5,6,7-trimethyl analog exhibits a LogP of approximately 1.0, placing the 5,7-dimethyl compound as the more lipophilic option among commonly available methyl-substituted pyrrolopyridazines .

lipophilicity LogP drug discovery fragment-based screening

Molecular Weight Differentiation: 5,7-Dimethyl Scaffold Offers a Lower-Molecular-Weight Core for Fragment-Based Drug Design Compared to Trimethyl Analogs

The molecular weight of 5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine is 147.18 g·mol⁻¹, which is 14.02 Da lighter than the 5,6,7-trimethyl analog (161.20 g·mol⁻¹) . This places the 5,7-dimethyl compound more comfortably within the fragment space (MW ≤ 300 Da) and closer to the Rule-of-Three guidelines for fragment-based screening (MW < 250 Da). Its polar surface area (PSA) of 41.57 Ų is moderate for its size, suggesting potential for further functionalization without exceeding drug-like property thresholds.

fragment-based drug design molecular weight Rule of Three lead optimization

Protonation-Site Specificity: Distinctly Different First Protonation Sites Between 6H and 2H Tautomers Enable Controlled Salt Formation

Proton affinity calculations on 5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazines revealed that the first protonation of the 6H form occurs at the N2 atom of the pyridazine ring, whereas the 2H tautomer is protonated at the N6 position [1]. This divergence in protonation locus means that the 6H tautomer presents a different reactive nitrogen for acid-mediated chemistry and salt formation compared to the 2H tautomer. The resulting common cation (13) is identical regardless of the starting tautomer, confirming that the 6H form provides a predictable entry point for generating the same protonated species.

proton affinity salt formation crystallization N-alkylation

Optimal Application Scenarios for 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine Based on Quantitative Evidence


Fragment-Based Screening Library Design Requiring Higher Lipophilicity

The LogP of 1.57 for 5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine is substantially higher than the -0.30 of the 6-methyl-4,6-dihydro analog, making it a preferred core scaffold for fragment libraries targeting intracellular or CNS targets where moderate lipophilicity is required for membrane permeation . At a molecular weight of 147.18 Da, it fits within fragment rule-of-three space and can be elaborated with solubilizing groups without breaching drug-like property limits.

Regioselective N-Quaternization for the Synthesis of α₂δ Calcium Channel Ligand Intermediates

The defined N2 protonation site of the 6H tautomer [1] enables predictable N-alkylation, as demonstrated by the patent-reported conversion to 2-(5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazin-3-ium-3-yl)-1-phenylethanone bromide [2]. This regiochemical control is essential for preparing pyrrolopyridazine-based ligands for the α₂δ subunit of voltage-gated calcium channels, where specific N-substitution patterns dictate binding affinity.

Tautomerically Homogeneous Starting Material for Computational Chemistry and Spectroscopic Reference Standards

Because the 6H form is unequivocally the ground-state tautomer in both gas and aqueous phases [1], 5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine serves as a tautomerically clean standard for calibrating computational solvation models or for use as a reference compound in NMR and IR spectroscopic studies of heterocyclic tautomerism. This homogeneity eliminates confounding spectral contributions from minor tautomeric species.

Scaffold-Hopping from Phthalazine-Containing Lead Series in Hedgehog Pathway Programs

The dimethyl substitution pattern on the pyrrolopyridazine core has been employed as a bioisosteric replacement for the phthalazine scaffold in hedgehog signaling pathway inhibitors, where dimethylpyridazine derivatives achieved IC₅₀ values comparable to clinical candidates such as Taladegib [3]. The 5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine core provides a validated starting point for medicinal chemists exploring this scaffold-hopping strategy.

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